(4-Bromo-5-methylthiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-methylthiophen-2-yl)methanamine is an organic compound with the molecular formula C6H8BrNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methylthiophen-2-yl)methanamine typically involves the bromination of 5-methylthiophene followed by amination. One common method includes the following steps:
Bromination: 5-methylthiophene is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-methylthiophen-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced species.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve polar solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or secondary amines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and other reduced thiophene derivatives are typical reduction products.
Scientific Research Applications
(4-Bromo-5-methylthiophen-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of (4-Bromo-5-methylthiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine functional groups play crucial roles in these interactions, influencing binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanamine: Similar structure but lacks the methyl group at the 5-position.
(5-Methylthiophen-2-yl)methanamine: Similar structure but lacks the bromine atom at the 4-position.
(4-Bromopyridin-2-yl)methanamine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(4-Bromo-5-methylthiophen-2-yl)methanamine is unique due to the presence of both bromine and methyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H8BrNS |
---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
(4-bromo-5-methylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C6H8BrNS/c1-4-6(7)2-5(3-8)9-4/h2H,3,8H2,1H3 |
InChI Key |
OQXFBPJIZLOBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.